1-[(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid
Description
Historical Context and Scientific Significance
The development of 1-[(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid represents a significant advancement in the design of complex heterocyclic compounds for pharmaceutical applications. The compound was first documented in chemical databases in 2009, with subsequent modifications recorded as recently as 2025, indicating ongoing research interest and development. The scientific significance of this compound lies in its unique structural architecture that combines three distinct pharmacophoric elements: the fluorophenyl group, the 1,3,4-thiadiazole core, and the piperidine carboxylic acid moiety.
The 1,3,4-thiadiazole nucleus has attracted considerable attention from medicinal chemists over the past several decades due to its multiple pharmacological activities, including antiviral, anticancer, antibacterial, and anticonvulsant properties. The incorporation of this versatile pharmacophore into well-established medicinally active molecules has resulted in hybrid compounds with diverse pharmacological effects. Research has demonstrated that structural alterations of the 1,3,4-thiadiazole scaffold can aid in developing novel therapeutically effective drugs, making compounds like this compound particularly valuable for medicinal chemistry research.
The fluorine substitution pattern in this compound is particularly noteworthy, as fluorine atoms can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of pharmaceutical compounds. The strategic placement of the fluorine atom on the phenyl ring represents a deliberate design choice to optimize the compound's drug-like characteristics while maintaining its biological activity profile.
Nomenclature and Structural Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex multi-ring structure. The compound is registered under Chemical Abstracts Service number 1142210-55-6 and carries the molecular designation C16H15FN4O4S. Alternative nomenclature systems provide several synonymous names, including 1-[5-[(4-fluorophenyl)carbamoyl]-1,3,4-thiadiazole-2-carbonyl]piperidine-3-carboxylic acid and 1-{5-[(4-fluorophenyl)carbamoyl]-1,3,4-thiadiazole-2-carbonyl}piperidine-3-carboxylic acid.
The structural classification places this compound within multiple chemical categories simultaneously. Primarily, it belongs to the heterocyclic building blocks category, specifically as a thiadiazole derivative. The compound features three distinct heterocyclic components: a five-membered 1,3,4-thiadiazole ring containing sulfur and nitrogen atoms, a six-membered piperidine ring, and an aromatic fluorophenyl substituent. This multi-heterocyclic architecture represents a sophisticated approach to molecular design, where each component contributes specific physicochemical and potentially biological properties to the overall molecular framework.
| Nomenclature Category | Designation |
|---|---|
| International Union of Pure and Applied Chemistry Name | 1-[5-[(4-fluorophenyl)carbamoyl]-1,3,4-thiadiazole-2-carbonyl]piperidine-3-carboxylic acid |
| Chemical Abstracts Service Number | 1142210-55-6 |
| Molecular Formula | C16H15FN4O4S |
| MDL Number | MFCD12028342 |
The compound's structural complexity necessitates careful consideration of stereochemistry and conformational flexibility. The piperidine ring adopts a chair conformation in its lowest energy state, while the planar 1,3,4-thiadiazole ring provides a rigid core that influences the overall molecular geometry. The amide linkages between the various components introduce additional conformational constraints that affect the compound's three-dimensional shape and potential biological interactions.
Relationship to the 1,3,4-Thiadiazole Family
The 1,3,4-thiadiazole core represents one of the most versatile and pharmacologically significant five-membered heterocyclic systems in medicinal chemistry. This scaffold exhibits remarkable diversity in biological activities, with documented effects including anticancer, antibacterial, antiviral, and anticonvulsant properties. The basic 1,3,4-thiadiazole structure possesses a pKa value of approximately -4.9, indicating its strongly electron-withdrawing nature and potential for participating in hydrogen bonding interactions.
Within the broader 1,3,4-thiadiazole family, this compound represents a highly substituted derivative that incorporates both electron-withdrawing and electron-donating groups. The fluorophenyl carbamoyl substituent at position 5 of the thiadiazole ring significantly modifies the electronic distribution of the heterocyclic core, potentially enhancing its biological activity profile. Research on related thiadiazole derivatives has demonstrated that substitution patterns at positions 2 and 5 of the thiadiazole ring critically influence both the physicochemical properties and biological activities of the resulting compounds.
Comparative analysis with other members of the 1,3,4-thiadiazole family reveals that this compound possesses unique structural features that distinguish it from simpler analogs. The incorporation of the piperidine-3-carboxylic acid moiety provides additional functionalization opportunities and potentially enhances water solubility compared to purely aromatic thiadiazole derivatives. Studies on imidazo[2,1-b]thiadiazole derivatives have shown that such hybrid structures often exhibit superior drug-like properties, including improved gastrointestinal absorption and favorable bioactivity scores.
The relationship between this compound and other thiadiazole family members also extends to their synthetic accessibility and structural modification potential. The presence of multiple functional groups, including amide bonds, carboxylic acid functionality, and aromatic systems, provides numerous sites for chemical modification and structure-activity relationship studies. This structural flexibility has made thiadiazole derivatives particularly attractive targets for pharmaceutical development, as demonstrated by the clinical success of drugs such as acetazolamide and butazolamide.
Physicochemical Properties Overview
The physicochemical properties of this compound reflect its complex multi-functional structure and determine its potential for pharmaceutical applications. The compound possesses a molecular weight of 378.38 grams per mole, placing it within the optimal range for oral drug development according to Lipinski's rule of five. The molecular formula C16H15FN4O4S indicates a relatively high degree of structural complexity with multiple heteroatoms that contribute to its physicochemical profile.
Computational analysis of the compound's drug-like properties reveals favorable characteristics for pharmaceutical development. The calculated partition coefficient values suggest appropriate lipophilicity for biological membrane permeation, while the topological polar surface area remains below the threshold associated with poor intestinal absorption. The presence of hydrogen bond donors and acceptors within the molecular structure contributes to the compound's potential for specific protein-ligand interactions, which is crucial for biological activity.
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 378.38 g/mol | Within optimal range for oral bioavailability |
| Molecular Formula | C16H15FN4O4S | Indicates structural complexity |
| Hydrogen Bond Donors | Multiple | Facilitates protein binding |
| Hydrogen Bond Acceptors | Multiple | Enhances aqueous solubility |
The compound's stability profile indicates appropriate characteristics for pharmaceutical handling and storage. Under recommended storage conditions, the compound maintains structural integrity and chemical stability. The presence of multiple aromatic systems and the thiadiazole core contributes to overall molecular stability, while the carboxylic acid functionality provides opportunities for salt formation to enhance solubility and bioavailability.
Solubility characteristics of this compound are influenced by the balance between hydrophilic and lipophilic regions within the molecule. The carboxylic acid group and amide functionalities provide hydrogen bonding sites that enhance aqueous solubility, while the fluorophenyl and thiadiazole components contribute to the compound's lipophilic character. This balanced solubility profile is advantageous for pharmaceutical applications, as it suggests the compound may exhibit favorable absorption, distribution, metabolism, and excretion properties.
The thermal properties of the compound, including melting point and decomposition temperature, remain areas of ongoing characterization. The multi-ring structure with extensive conjugation suggests relatively high thermal stability, which is beneficial for pharmaceutical processing and formulation development. The fluorine substitution pattern may also influence the compound's volatility and thermal behavior compared to non-fluorinated analogs.
Properties
IUPAC Name |
1-[5-[(4-fluorophenyl)carbamoyl]-1,3,4-thiadiazole-2-carbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O4S/c17-10-3-5-11(6-4-10)18-12(22)13-19-20-14(26-13)15(23)21-7-1-2-9(8-21)16(24)25/h3-6,9H,1-2,7-8H2,(H,18,22)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXLMYBTYWBMMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NN=C(S2)C(=O)NC3=CC=C(C=C3)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501113201 | |
| Record name | 3-Piperidinecarboxylic acid, 1-[[5-[[(4-fluorophenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501113201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142210-55-6 | |
| Record name | 3-Piperidinecarboxylic acid, 1-[[5-[[(4-fluorophenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142210-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Piperidinecarboxylic acid, 1-[[5-[[(4-fluorophenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501113201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-[(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid (CAS No. 1142210-55-6) is a novel compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 378.38 g/mol. The structure features a piperidine ring linked to a thiadiazole moiety, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Compounds containing thiadiazole and piperidine moieties have demonstrated significant antibacterial properties. In studies, derivatives of similar structures have shown IC50 values in the low micromolar range against various bacterial strains, suggesting potential for development as antimicrobial agents .
- Enzyme Inhibition : There is evidence that similar compounds act as inhibitors for various enzymes. For instance, piperidine derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease, showing promising results . The specific compound may exhibit similar enzyme inhibition profiles.
- Analgesic Effects : Related compounds have been studied for their ability to modulate pain pathways through inhibition of fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids like anandamide. This mechanism suggests potential use in pain management .
- Antiviral Activity : Preliminary data indicates that compounds with similar structures may inhibit viral replication, particularly against influenza viruses and coronaviruses. The fluorinated analogs have shown enhanced potency in blocking viral enzymes critical for replication .
Case Studies and Research Findings
Several studies highlight the biological activities associated with this compound:
- A study focusing on piperidine derivatives indicated that modifications at the 4-position of the phenyl ring significantly enhanced antibacterial activity against Gram-positive bacteria, with some compounds achieving IC50 values below 5 µM .
- Another research effort demonstrated that compounds with similar thiadiazole structures exhibited selective inhibition of FAAH, leading to analgesic effects in rodent models. This suggests that our compound might also possess similar properties, warranting further investigation .
Data Table: Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Structure : Replaces the piperidine-3-carboxylic acid with a pyrrolidine-5-oxo group and substitutes the thiadiazole with an isopropyl group.
- Key Differences: The pyrrolidine ring introduces conformational rigidity compared to the flexible piperidine.
- Implications : Reduced polarity may enhance membrane permeability but limit aqueous solubility. This compound’s synthesis and crystallography data suggest utility in kinase inhibition studies .
1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic Acid
- Structure : Features a trifluoromethyl (-CF₃) group on the thiadiazole and a piperidine-4-carboxylic acid (vs. 3-carboxylic acid in the parent compound).
- Key Differences: The -CF₃ group significantly enhances lipophilicity and electronegativity, improving resistance to oxidative metabolism.
- Implications : Higher metabolic stability makes this compound suitable for prolonged in vivo studies. Its InChI Key (PWQMNLMMMCREOV-UHFFFAOYSA-N ) and PubChem CID (33589561 ) facilitate database tracking .
1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one
- Structure : Replaces the thiadiazole with a pyrazole ring and introduces a 4-chlorophenyl group. The piperidine is oxidized to a 4-ketone.
- The ketone group reduces basicity compared to the carboxylic acid, affecting solubility and ionic interactions.
- Implications : X-ray crystallography data (Flack parameter: 0.07(13)) confirm a planar pyrazole ring, suggesting utility in structural mimicry of coenzyme A derivatives .
1-(6-(3-Fluorophenyl)pyridazin-3-yl)piperidine-4-carboxylic Acid
- Structure : Substitutes the thiadiazole with a pyridazine ring and positions the fluorine on the phenyl group at the 3-position.
- The 3-fluorophenyl group may alter steric and electronic interactions compared to the 4-fluorophenyl analog.
Research Implications and Limitations
While structural analogs highlight the target compound’s versatility, notable gaps exist in direct biological activity data (e.g., IC₅₀ values, toxicity profiles) across the evidence. The trifluoromethyl and pyrazole-containing derivatives show promise for metabolic stability and target engagement, respectively, but require further in vitro validation. Crystallographic studies (e.g., SHELX-refined structures ) provide a foundation for computational modeling to predict binding modes.
Q & A
Basic: What synthetic strategies optimize the yield of this compound in multi-step reactions?
Methodological Answer:
High yields are achieved through precise control of reaction conditions. For example, palladium-catalyzed cross-coupling reactions (e.g., using Pd(OAc)₂ and tert-butyl XPhos) under inert atmospheres at 40–100°C improve coupling efficiency in heterocyclic systems . Acid hydrolysis (e.g., HCl/water at 93–96°C for 17 hours) is critical for ester-to-carboxylic acid conversion, requiring stoichiometric optimization to minimize side reactions . Multi-step protocols should include intermediate purification (e.g., column chromatography) to prevent cumulative impurities.
Basic: How is structural characterization validated for this compound?
Methodological Answer:
Combined spectroscopic and crystallographic methods are essential:
- X-ray crystallography resolves stereochemistry and confirms bond angles (e.g., C7–C8–C12 torsion angles reported at 119.5°) .
- NMR identifies substituent effects: Fluorine atoms cause distinct splitting patterns (e.g., ¹⁹F NMR shifts at δ −0.07 ppm for aromatic fluorines) .
- HPLC-MS (≥95% purity) ensures synthetic accuracy, with fragmentation patterns matching theoretical molecular weights .
Advanced: How can contradictory data in pharmacological assays be resolved?
Methodological Answer:
Contradictions often arise from assay conditions. For example:
- Antibacterial activity discrepancies : Test under standardized MIC protocols (e.g., CLSI guidelines) with controls for solvent interference (e.g., DMSO ≤1% v/v) .
- Cytotoxicity vs. efficacy : Use orthogonal assays (e.g., MTT for viability and fluorescence-based target engagement) to decouple effects .
- Replicate studies with varied cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .
Advanced: What derivatization strategies enhance structure-activity relationship (SAR) studies?
Methodological Answer:
Target functional groups for modular modifications:
- Thiadiazole ring : Introduce electron-withdrawing groups (e.g., –CF₃) via nucleophilic substitution to modulate electron density .
- Piperidine carboxylic acid : Convert to amides or esters using Schotten-Baumann conditions (e.g., acyl chloride + amines) to alter solubility .
- 4-Fluorophenyl moiety : Replace with bioisosteres (e.g., 4-chlorophenyl) to probe halogen bonding contributions .
Basic: What safety protocols are critical during synthesis?
Methodological Answer:
- Handling fluorinated intermediates : Use fume hoods and PPE to avoid inhalation (fluorophenyl derivatives can release HF upon decomposition) .
- Acid chlorides : Neutralize waste with cold sodium bicarbonate to prevent exothermic reactions .
- Crystallization solvents : Replace high-boiling solvents (e.g., DMF) with EtOAc/hexane mixtures to reduce toxicity .
Advanced: How can computational methods guide crystallographic analysis?
Methodological Answer:
- Density Functional Theory (DFT) : Predict molecular electrostatic potentials to identify reactive sites (e.g., carbonyl groups at C16–O1) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. π-stacking) using software like CrystalExplorer .
- Rietveld refinement : Resolve disorder in piperidine rings using SHELXL-2018 with anisotropic displacement parameters .
Advanced: What strategies mitigate batch variability in biological testing?
Methodological Answer:
- Strict QC protocols : Ensure ≥95% purity via reverse-phase HPLC (C18 columns, 0.1% TFA in H₂O/MeCN gradient) .
- Lyophilization stability : Test under accelerated conditions (40°C/75% RH for 4 weeks) to confirm compound integrity .
- In vitro–in vivo correlation (IVIVC) : Use pharmacokinetic modeling (e.g., compartmental analysis) to adjust dosing .
Basic: How are impurities identified and quantified during synthesis?
Methodological Answer:
- LC-MS/MS : Detect trace byproducts (e.g., de-fluorinated analogs) with MRM transitions specific to expected masses .
- NMR spike tests : Add authentic standards to reaction mixtures to identify unassigned peaks .
- Elemental analysis : Confirm stoichiometry (e.g., C% ±0.3% deviation) to validate bulk purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
